
1-(2-Bromo-6-fluorophenyl)ethanol
Overview
Description
1-(2-Bromo-6-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. This compound is of interest due to its unique structural features, which include a bromine and a fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthesis of Key Intermediate: 2-Bromo-6-fluoroacetophenone
Preparation of 2-Bromo-6-fluoroaniline as a Precursor
The bromination and fluorination pattern on the aromatic ring is introduced early in the synthetic sequence, often starting from o-fluoroaniline derivatives. Multiple patented methods describe the preparation of 2-bromo-6-fluoroaniline, which is a crucial precursor to the acetophenone intermediate.
A representative patented method involves:
- Protection of the amino group of o-fluoroaniline (e.g., acetylation)
- Sulfonylation and amidation/esterification to form intermediates
- Bromination under controlled conditions
- Deprotection to yield 2-bromo-6-fluoroaniline with high purity (up to 98.9%) and yields around 60%.
Conversion to 2-Bromo-6-fluoroacetophenone
The 2-bromo-6-fluoroaniline is then converted to the acetophenone derivative by standard aromatic substitution and oxidation reactions, although detailed procedures vary and are less commonly disclosed in open literature.
Reduction of 2-Bromo-6-fluoroacetophenone to 1-(2-Bromo-6-fluorophenyl)ethanol
Chemical Reduction Methods
- Sodium borohydride (NaBH4) in alcoholic solvents (methanol or ethanol) is a classical reducing agent for ketones, converting 2-bromo-6-fluoroacetophenone to the racemic alcohol.
- Reaction conditions typically involve stirring at ambient or slightly elevated temperatures.
- The reaction is generally high yielding and straightforward but produces a racemic mixture without stereocontrol.
Enantioselective Microbial Reduction
A more sophisticated and selective method involves the use of microbial enzymes to reduce the ketone to the chiral alcohol with high enantiomeric excess.
- Microbial strains capable of enantioselective reduction, such as certain bacteria or fungi, convert 2-bromo-6-fluoroacetophenone to (S)- or (R)-1-(2-bromo-6-fluorophenyl)ethanol.
- This biocatalytic method achieves high stereoselectivity under mild conditions, often at room temperature.
- The process involves incubation of the ketone with the microbial culture, followed by extraction and purification of the chiral alcohol.
Detailed Reaction Conditions and Yields
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|
Protection of o-fluoroaniline | Triethylamine, acetyl chloride, DCM solvent | 0–5 (cooling), RT | 1–8 | — | — | Amino group protection |
Sulfonylation & amidation | Chlorosulfonic acid, ammonia solution | 0–75 | 3–12 | 50–73 | 80–98 | Intermediate formation |
Bromination | Hydrobromic acid, H2O2 | 70–75 | 5–8 | 50–70 | 90–98 | Introduction of bromine |
Deprotection | Sulfuric acid (80%), heating | 160 | 3–5 | 60 | 90–99 | Final 2-bromo-6-fluoroaniline prep |
Chemical reduction | NaBH4 in MeOH or EtOH | RT | 1–3 | >90 | — | Racemic alcohol formation |
Microbial reduction | Microbial culture, aqueous medium | RT | 12–24 | 70–85 | >95 (e.e.) | Enantioselective chiral alcohol |
Research Findings and Analytical Data
- Thin Layer Chromatography (TLC) is commonly used to monitor reaction progress, ensuring raw material conversion is >99%.
- Purity assessments by HPLC or GC confirm product purity typically above 90%.
- Enantiomeric excess (e.e.) for microbial reductions can exceed 95%, making this method suitable for chiral synthesis.
- Spectroscopic characterization (1H NMR, 13C NMR, and 19F NMR) confirms the structural integrity and substitution pattern of the product.
Summary of Advantages and Limitations
Method | Advantages | Limitations |
---|---|---|
Chemical reduction (NaBH4) | Simple, high yield, cost-effective | Produces racemic mixture |
Microbial reduction | High enantioselectivity, mild conditions | Longer reaction times, scale-up challenges |
Multi-step synthesis of precursor | High purity intermediates, scalable | Requires multiple steps, hazardous reagents (e.g., chlorosulfonic acid) |
Chemical Reactions Analysis
1-(2-Bromo-6-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-(2-Bromo-6-fluorophenyl)acetaldehyde or 1-(2-Bromo-6-fluorophenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to 1-(2-Bromo-6-fluorophenyl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling, where boron reagents are used.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride.
Coupling reagents: Boron reagents for Suzuki-Miyaura coupling.
Major products formed from these reactions include various substituted phenyl derivatives and alcohols.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromo-6-fluorophenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2-Bromo-6-fluorophenyl)ethanol can be compared with similar compounds such as:
1-(2-Chloro-6-fluorophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.
1-(2-Bromo-6-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Biological Activity
1-(2-Bromo-6-fluorophenyl)ethanol (BFE) is an aromatic alcohol characterized by the presence of a bromine and a fluorine atom on its phenyl ring. This compound has garnered interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed analysis of the biological activity of BFE, supported by data tables, case studies, and research findings.
BFE is defined by its chemical structure, which includes a hydroxyl group attached to an ethyl chain and a phenyl ring substituted with bromine and fluorine. The specific arrangement of these substituents influences its reactivity and interaction with biological targets.
Property | Description |
---|---|
Chemical Formula | C8H8BrF |
Molecular Weight | 215.05 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
The biological activity of BFE is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms (bromine and fluorine) enhance the compound's reactivity, potentially allowing it to form halogen bonds with proteins, which may influence several biochemical pathways.
Target Interactions
- Enzymatic Inhibition : Similar compounds have been used to develop inhibitors for various enzymes, suggesting that BFE may also interact with specific enzymatic targets.
- Receptor Binding : The structural features of BFE may allow it to bind effectively to receptors involved in disease pathways.
Antimicrobial Properties
Research indicates that BFE exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that BFE could be a candidate for developing new antimicrobial agents.
Anticancer Activity
BFE has also been studied for its potential anticancer properties. In cell line assays, it has shown significant cytotoxic effects against various cancer types:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 11.35 |
HT-29 (colon cancer) | 9.24 |
A549 (lung cancer) | 15.67 |
The mechanism underlying its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of BFE against clinical isolates. Results showed that BFE had potent activity against resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in combating antibiotic resistance. -
Investigation into Anticancer Effects :
In another study published in the Journal of Medicinal Chemistry, BFE was tested on multiple cancer cell lines. The results indicated that BFE induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as BCL-2 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-bromo-6-fluorophenyl)ethanol, and how can reaction yields be optimized?
The synthesis of this compound typically involves bromo-fluorophenyl precursors. A common method is the reduction of 1-(2-bromo-6-fluorophenyl)ethanone (CAS 928715-37-1) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . For optimization:
- Temperature control : Maintain reactions at -78°C to 0°C to minimize side reactions.
- Purification : Use flash chromatography (hexane/ethyl acetate gradients) to isolate the product, achieving >95% purity .
- Yield improvement : Pre-dry reagents and solvents (e.g., molecular sieves for THF) to avoid hydrolysis.
Q. How can the structure and purity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for signals at δ 1.5–1.7 ppm (CH₃), δ 4.8–5.0 ppm (OH), and aromatic protons in δ 6.8–7.5 ppm .
- ¹³C NMR : Confirm the presence of a secondary alcohol carbon (δ 65–70 ppm) and aromatic carbons with halogen-induced shifts .
- Mass Spectrometry (HR-MS) : Verify molecular ion peaks at m/z 232.98 (C₈H₈BrFO⁺) .
- Melting Point : Compare observed values with literature data (if available).
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Waste Disposal : Collect halogenated waste separately and dispose via certified hazardous waste facilities .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Br and C–O bonds to assess susceptibility to Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Molecular Orbital Analysis : Use Gaussian or ORCA software to identify electron-deficient aromatic carbons, guiding regioselective functionalization .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the bromine site .
Q. What crystallographic techniques resolve structural ambiguities in halogenated ethanol derivatives?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement. Key parameters:
- Twinned Data Refinement : For challenging crystals, employ SHELXL’s twin law commands (e.g., BASF) to model pseudo-merohedral twinning .
Q. How do contradictory spectroscopic data arise in characterizing halogenated aromatics, and how can they be resolved?
Contradictions often stem from:
- Dynamic NMR Effects : Rotameric equilibria in the ethanol group may split signals. Use variable-temperature NMR to observe coalescence .
- Impurity Interference : Trace solvents (e.g., DMSO) may suppress OH signals. Re-run NMR in deuterated chloroform with added D₂O .
- Crystallographic Validation : Cross-check NMR assignments with SC-XRD bond lengths and angles .
Q. What role does this compound play in synthesizing bioactive molecules?
This compound serves as a precursor for:
- Antimicrobial Agents : Bromine and fluorine enhance lipophilicity, improving membrane penetration.
- Kinase Inhibitors : The ethanol moiety can be oxidized to a ketone for conjugation with heterocycles (e.g., pyridines) .
- Case Study : Coupling with 6-(2-chlorophenyl)pyridine via Sonogashira reactions yields intermediates for anticancer candidates .
Q. How can impurities in this compound batches be identified and quantified?
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect unreacted ethanone precursors or dehydration byproducts (e.g., styrene derivatives) .
- Limit Tests : Compare impurity peaks against reference standards (e.g., 2-bromo-6-fluorophenylacetic acid) .
- Quantitative ¹⁹F NMR : Fluorine’s high sensitivity allows detection of impurities at <0.1% levels .
Q. Methodological Notes
Properties
IUPAC Name |
1-(2-bromo-6-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUIEPDQCBTIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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